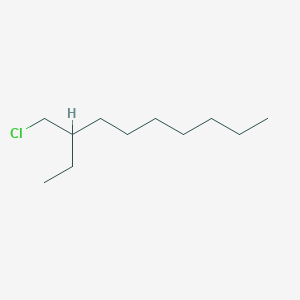
3-(Chloromethyl)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)decane is an organic compound with the molecular formula C11H23Cl It is a chlorinated derivative of decane, where a chlorine atom is attached to the third carbon of the decane chain
Métodos De Preparación
3-(Chloromethyl)decane can be synthesized through several methods. One common approach involves the chloromethylation of decane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Análisis De Reacciones Químicas
3-(Chloromethyl)decane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of decane by removing the chlorine atom.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions are alcohols, aldehydes, carboxylic acids, and decane .
Aplicaciones Científicas De Investigación
3-(Chloromethyl)decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: In biological research, it can be used to study the effects of chlorinated hydrocarbons on living organisms.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)decane involves its reactivity due to the presence of the chloromethyl group. This group makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
3-(Chloromethyl)decane can be compared to other chlorinated alkanes, such as:
1-Chlorodecane: Similar in structure but with the chlorine atom at the first carbon.
2-Chlorodecane: Chlorine atom at the second carbon.
4-Chloromethylheptane: A shorter chain with the chloromethyl group at the fourth carbon.
The uniqueness of this compound lies in its specific reactivity due to the position of the chlorine atom, which influences its chemical behavior and applications .
Propiedades
Fórmula molecular |
C11H23Cl |
|---|---|
Peso molecular |
190.75 g/mol |
Nombre IUPAC |
3-(chloromethyl)decane |
InChI |
InChI=1S/C11H23Cl/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3 |
Clave InChI |
WDYURHSZPBJHSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



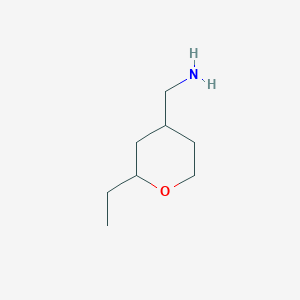



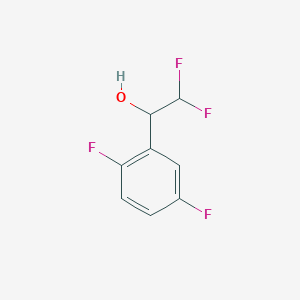

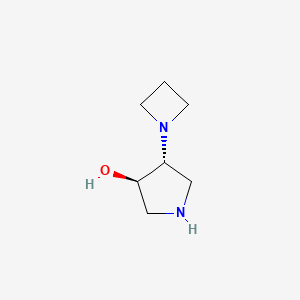

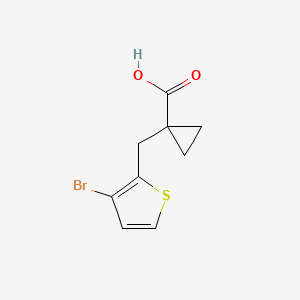
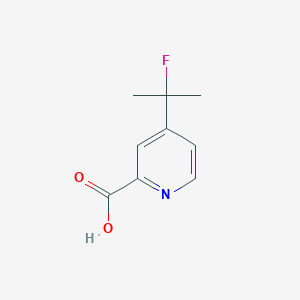
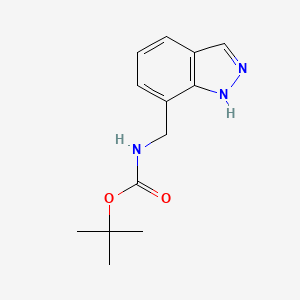
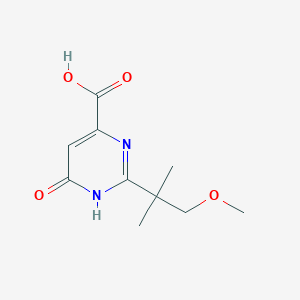
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
